molecular formula C7H5BrN2OS B2381016 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone CAS No. 848357-82-4

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone

Cat. No.: B2381016
CAS No.: 848357-82-4
M. Wt: 245.09
InChI Key: ONRCUSFGTGNYIE-UHFFFAOYSA-N
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Description

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound featuring a fused thienopyrazole core substituted with a bromine atom at the 5-position and an acetyl group at the 1-position. This structure combines the electron-deficient pyrazole ring with the sulfur-containing thiophene moiety, creating a rigid aromatic system. The bromine atom enhances reactivity for further functionalization, such as cross-coupling reactions, while the ethanone group offers a site for derivatization (e.g., oxime formation or nucleophilic additions) .

Properties

IUPAC Name

1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCUSFGTGNYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases, by binding to the active site and preventing substrate access. The molecular targets and pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of brominated heterocyclic ethanones. Key structural analogs include:

Compound Name Molecular Formula Key Features Applications/Notes Reference
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone Likely C₇H₅BrN₂OS* Thienopyrazole core, 5-Br, 1-acetyl Potential intermediate for drug synthesis
1-(6-Bromo-3-pyridyl)ethanone (Compound 3) C₇H₆BrNO Pyridine ring, 6-Br, 1-acetyl Intermediate in antiparasitic drug synthesis
1-(3-Bromophenyl)ethanone (Compound 4) C₈H₇BrO Aromatic phenyl, 3-Br, 1-acetyl Used in Suzuki couplings for ligand design
1-(5-Methyl-3-p-tolylisoxazol-4-yl)ethanone C₁₃H₁₂BrNO₂ Isoxazole ring, Br substituent Studied for antimicrobial activity
(5-Bromo-2-hydroxyphenyl)(1-ethylpyrazol-4-yl)methanone C₁₂H₁₁BrN₂O₂ Hydroxyphenyl-pyrazole hybrid Pharmaceutical intermediate

A corrected formula is inferred based on standard thienopyrazole derivatives.

Key Observations :

  • Heterocycle Type: Thienopyrazole (target) vs. pyridine (Compound 3) or isoxazole (Compound 14).
  • Bromine Position: Bromine at the 5-position (target) vs. 3-bromo on phenyl (Compound 4). The 5-position in thienopyrazole directs electrophilic substitution to adjacent positions, enabling regioselective modifications.
  • Ethanone Group: The acetyl group in all compounds facilitates nucleophilic additions (e.g., oxime formation in ), but steric and electronic effects vary with the attached heterocycle.

Physicochemical Properties

  • LogP and Solubility: The thienopyrazole core increases hydrophobicity (LogP ~2.5–3.0*) compared to pyridine (Compound 3, LogP ~1.8) or hydroxyphenyl derivatives (Compound 18, LogP ~2.1). Bromine further elevates molecular weight and lipophilicity.
  • Stability: The acetyl group may hydrolyze under acidic/basic conditions, but the fused thienopyrazole system enhances thermal stability compared to non-fused analogs like Compound 4.

*Estimated via computational tools (e.g., XLogP3 ).

Biological Activity

Overview

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β). This compound's structure includes a thieno[3,2-c]pyrazole core, which is known for various pharmacological properties.

The primary biological activity of this compound is linked to its interaction with GSK-3β. By inhibiting this kinase, the compound influences several biochemical pathways:

  • Inhibition of GSK-3β : This leads to increased phosphorylation at Ser9, indicating reduced activity of GSK-3β.
  • Cellular Effects : The inhibition results in decreased hyperphosphorylation of tau protein and increased expression of neuroprotective proteins such as β-catenin and GAP43. This promotes neuronal differentiation and neurite outgrowth in neuronal cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Similar compounds in the thienopyrazole class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce programmed cell death in human cancer cells at low micromolar concentrations .
  • Neuroprotective Effects : The compound has demonstrated the ability to promote neurite outgrowth and enhance neuronal survival, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Properties : Thieno[2,3-c]pyrazole derivatives have been associated with antioxidant activities, which could mitigate oxidative stress in biological systems .

Case Studies and Research Findings

A review of the literature reveals significant findings regarding the biological activity of thieno[3,2-c]pyrazole derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study screened a library of compounds and identified derivatives with potent cytotoxic effects on various cancer cell lines, including breast and colon cancers. These compounds induced cell death through disruption of critical signaling pathways .
  • Neuroprotective Mechanisms :
    • In vitro studies indicated that this compound promotes the phosphorylation of neuroprotective factors and supports neuronal differentiation, highlighting its potential therapeutic role in neurodegenerative disorders .
  • Antioxidant Activity :
    • Research demonstrated that thieno[2,3-c]pyrazole compounds could reduce erythrocyte malformations induced by toxic agents, suggesting their utility as antioxidants in biological systems .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the bromo substituent in this compound:

Compound NameBiological ActivityNotable Features
1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanoneAntitumorChlorine substituent may alter reactivity
1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanoneNeuroprotectiveMethyl group affects solubility
This compound Antitumor, NeuroprotectiveBromo group enhances reactivity and functionalization potential

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